molecular formula C17H28N2O B14412383 N-Cyclohexyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide CAS No. 85675-02-1

N-Cyclohexyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide

Katalognummer: B14412383
CAS-Nummer: 85675-02-1
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: XFNQMZKITADYFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-2-azaspiro[55]undec-8-ene-2-carboxamide is a chemical compound with the molecular formula C17H28N2O It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide typically involves the reaction of cyclohexylamine with a spirocyclic intermediate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to inhibition or activation of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Azaspiro[5.5]undec-8-ene: A related spiro compound with similar structural features.

    Glycine, N-(2-azaspiro[5.5]undec-7-en-2-ylcarbonyl)-, ethyl ester: Another spiro compound with potential biological activities.

Uniqueness

N-Cyclohexyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide is unique due to its specific cyclohexyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and solubility, making it more suitable for certain applications compared to its analogs.

Eigenschaften

CAS-Nummer

85675-02-1

Molekularformel

C17H28N2O

Molekulargewicht

276.4 g/mol

IUPAC-Name

N-cyclohexyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide

InChI

InChI=1S/C17H28N2O/c20-16(18-15-8-3-1-4-9-15)19-13-7-12-17(14-19)10-5-2-6-11-17/h2,5,15H,1,3-4,6-14H2,(H,18,20)

InChI-Schlüssel

XFNQMZKITADYFE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=O)N2CCCC3(C2)CCC=CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.